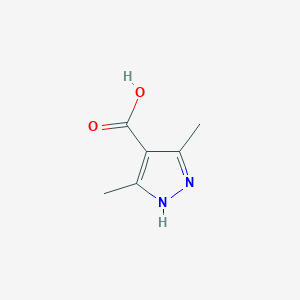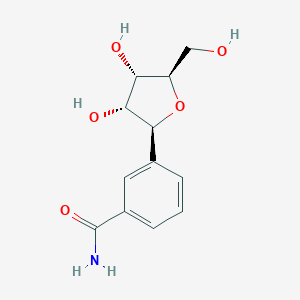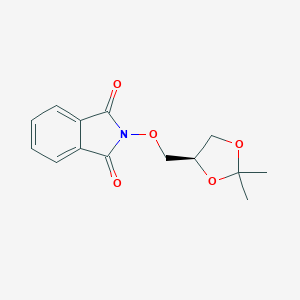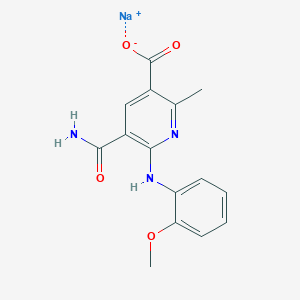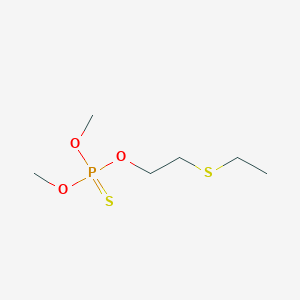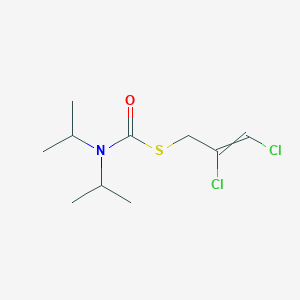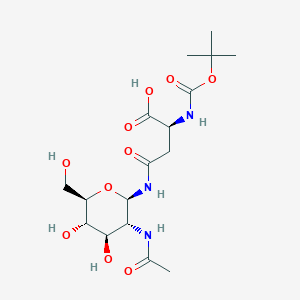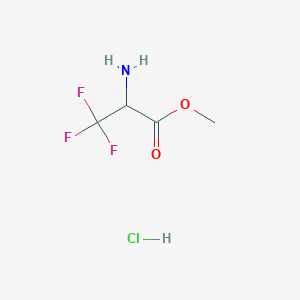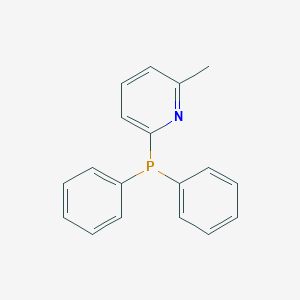
2-Diphenylphosphino-6-methylpyridine
Vue d'ensemble
Description
2-Diphenylphosphino-6-methylpyridine is a chemical compound with the molecular formula C18H16NP . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 2-Diphenylphosphino-6-methylpyridine is 277.3 g/mol . The InChI string representation of its structure is InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 . The Canonical SMILES representation is CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 .
Physical And Chemical Properties Analysis
2-Diphenylphosphino-6-methylpyridine is a white to off-white solid . It has a melting point of 81-83°C and a boiling point of 390.306°C at 760 mmHg . It is insoluble in water .
Applications De Recherche Scientifique
Luminescent Properties
2-Diphenylphosphino-6-methylpyridine (dpPyMe) has been used to synthesize a stable dinuclear Cu(I) complex. While the complex shows weak emission in solution, it exhibits a remarkably high emission quantum yield in a rigid matrix at room temperature, making it of interest for studies in luminescence and potential applications in optoelectronic devices (Cid et al., 2013).
Catalytic Applications
The compound has been incorporated into nickel complexes bearing new P,N-Phosphinopyridine ligands for the catalytic oligomerization of ethylene. These complexes demonstrated significant catalytic activity, offering insights into the influence of the stereoelectronic properties of ligands on the catalytic behavior of nickel in such reactions (Speiser et al., 2004).
Coordination Chemistry
Extensive studies on the coordination chemistry of 2-diphenylphosphino-6-methylpyridine with triosmium clusters have been conducted. These studies explore ligand activation, provide X-ray diffraction analyses, and evaluate the isomeric clusters through DFT calculations. Such research is crucial for understanding the complex interactions and potential applications of these clusters in various chemical processes (Lin et al., 2013).
Photophysical and Electrochemical Applications
2-Diphenylphosphino-6-methylpyridine derivatives have been used in the synthesis of [Cu(P^P)(N^N)][PF6] complexes with various ligands, exhibiting promising photophysical and electrochemical properties. These complexes show potential for application in light-emitting electrochemical cells due to their photoluminescence quantum yields and emission lifetimes, highlighting their relevance for the development of copper-based electroluminescent devices (Alkan-Zambada et al., 2018).
Reactivity in Catalysis
The reactivity of pyridine-functionalized phosphine complexes of Ru(II) with respect to olefin metathesis and transfer hydrogenation has been studied, revealing new aspects of their reactivity in catalysis. The understanding of these complexes' behavior is crucial for advancing catalytic methodologies, particularly in organic transformations and industrial applications (Mothes et al., 2008).
Safety And Hazards
2-Diphenylphosphino-6-methylpyridine may be harmful if swallowed . It can cause moderate irritation of the eyes and mild to moderate irritation of the skin . Inhalation can cause irritation to the nose, mucous membranes, and respiratory tract . It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C .
Propriétés
IUPAC Name |
(6-methylpyridin-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXYRTTUCDBSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412669 | |
| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diphenylphosphino-6-methylpyridine | |
CAS RN |
132682-77-0 | |
| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Diphenylphosphino-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



